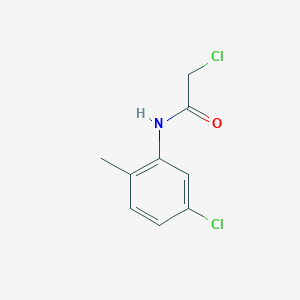

2-chloro-N-(5-chloro-2-methylphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37258. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(5-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-6-2-3-7(11)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGYENKYIROKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284449 | |

| Record name | 2-chloro-N-(5-chloro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85817-60-3 | |

| Record name | 2-Chloro-N-(5-chloro-2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85817-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(5-chloro-2-methylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085817603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 85817-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(5-chloro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5'-DICHLORO-ORTHO-ACETOTOLUIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(5-chloro-2-methylphenyl)acetamide: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of the chemical compound 2-chloro-N-(5-chloro-2-methylphenyl)acetamide. As a member of the N-arylacetamide class, this molecule holds significant interest for researchers in agrochemical and pharmaceutical development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its chemical nature and potential utility. We will explore its synthesis from fundamental precursors, delve into its potential biological activities based on the well-established properties of chloroacetamides, and provide detailed experimental protocols.

Introduction and Chemical Identity

This compound belongs to the chloroacetamide class of compounds, a group widely recognized for its diverse biological activities. Structurally, it features a substituted aniline ring, 5-chloro-2-methylaniline, connected via an amide linkage to a chloroacetyl group. This arrangement of functional groups is a common toxophore in various bioactive molecules, particularly herbicides. The presence of chlorine atoms on both the aromatic ring and the acetyl moiety, combined with the methyl group on the ring, significantly influences the molecule's steric and electronic properties, which in turn dictates its reactivity and biological interactions. N-arylacetamides, in general, serve as crucial intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries[1].

IUPAC Name: this compound CAS Number: 85817-60-3 Molecular Formula: C₉H₉Cl₂NO

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and mechanism of action. While specific experimental data for this compound is not widely published, we can infer its properties from closely related analogs and general principles.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | Value for this compound | Analog Data for Comparison |

| Molecular Weight | 222.08 g/mol | N/A |

| Physical Form | Solid (predicted) | N-(5-chloro-2-methylphenyl)acetamide is a solid[2][] |

| Melting Point | Not available | 120-122 °C for 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide[4] |

| Boiling Point | Not available | 319.6 °C at 760 mmHg for N-(5-chloro-2-methylphenyl)acetamide[2] |

| Density | Not available | 1.218 g/cm³ for N-(5-chloro-2-methylphenyl)acetamide[2] |

| Solubility | Predicted to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. Low solubility in water. | 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide is slightly soluble in chloroform[4] |

| Storage | Store at room temperature in a dry, well-ventilated place. | General recommendation for related compounds. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. Based on the structure of this compound, the following spectral characteristics are expected:

-

¹H NMR: The spectrum would show a singlet for the methyl group protons (around δ 2.2-2.4 ppm), a singlet for the methylene protons of the chloroacetyl group (around δ 4.2-4.5 ppm), and a complex multiplet pattern for the aromatic protons on the disubstituted ring (around δ 7.0-7.5 ppm). A broad singlet corresponding to the amide proton (N-H) would also be present, likely in the range of δ 8.0-10.0 ppm, depending on the solvent and concentration.

-

¹³C NMR: The spectrum would display characteristic peaks for the methyl carbon, the methylene carbon of the chloroacetyl group, the aromatic carbons, and the carbonyl carbon of the amide group (typically around δ 165-170 ppm).

-

IR Spectroscopy: Key absorption bands would include a sharp peak around 3250-3300 cm⁻¹ for the N-H stretch of the secondary amide, a strong absorption around 1670-1690 cm⁻¹ for the C=O (amide I band) stretch, and a band around 1530-1550 cm⁻¹ for the N-H bend (amide II band). C-Cl stretching vibrations would be observed in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms. Fragmentation would likely involve the loss of the chloroacetyl group or cleavage of the amide bond.

Synthesis of this compound

The synthesis of N-arylacetamides is a well-established chemical transformation. The most direct and common method is the acylation of an aniline derivative with an acyl chloride. For the target molecule, this involves the reaction of 5-chloro-2-methylaniline with chloroacetyl chloride.

Synthesis Workflow

The synthesis is a straightforward single-step process, which can be followed by purification.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for similar acylation reactions[5].

Materials:

-

5-chloro-2-methylaniline

-

Chloroacetyl chloride

-

Toluene or Dichloromethane (DCM)

-

Aqueous Sodium Carbonate (Na₂CO₃) solution (10% w/v)

-

Deionized water

-

Ethanol

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-2-methylaniline (1.0 equivalent) in toluene or DCM (approx. 5-10 mL per gram of aniline).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Acyl Chloride: Add chloroacetyl chloride (1.05-1.1 equivalents) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition. Causality Note: Dropwise addition and low temperature are crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding water. If an organic solvent like DCM is used, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 10% aqueous sodium carbonate solution (to neutralize HCl byproduct) and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Self-Validation Note: The neutralization step is confirmed by the cessation of gas evolution (CO₂) upon addition of the carbonate solution.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, likely as a solid.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified this compound. Filter the crystals and dry them under vacuum.

Potential Applications and Biological Activity

The chloroacetamide functional group is a well-known pharmacophore, particularly in the agrochemical field. The biological activity of this class of compounds is often attributed to their ability to act as alkylating agents[6][7].

Herbicidal Activity

Chloroacetamides are among the most widely used herbicides for controlling annual grasses and some broadleaf weeds in major crops like corn and soybeans[7][8].

-

Mechanism of Action: The primary mode of action for chloroacetamide herbicides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs)[8]. VLCFAs are essential components of cell membranes and are precursors to lipids, proteins, and lignin. By inhibiting elongase enzymes involved in VLCFA synthesis, these herbicides disrupt early seedling growth, leading to plant death[9]. The herbicidal activity is linked to the compound's ability to be metabolized in plants via glutathione conjugation, and its efficacy is influenced by factors like lipophilicity and molecular structure[6][10].

Caption: Proposed mechanism of herbicidal action for chloroacetamides.

Fungicidal and Other Potential Activities

Beyond their herbicidal properties, N-arylacetamide derivatives have been investigated for other biological activities.

-

Fungicidal Activity: Numerous studies have demonstrated that incorporating N-aryl groups into various chemical scaffolds can lead to potent antifungal agents[11][12][13][14]. The specific substitution pattern on the phenyl ring is crucial for activity. While the target compound has not been specifically tested, its structural similarity to known fungicides suggests it could be a candidate for screening against phytopathogenic fungi.

-

Pharmaceutical Potential: Phenylacetamide derivatives have been explored as potential antidepressant agents[15]. The core structure serves as a scaffold that can be modified to interact with biological targets in the central nervous system. This suggests that this compound could be a valuable starting material or intermediate for synthesizing novel CNS-active compounds.

Protocol for In-Vitro Antifungal Assay

This protocol describes a standard method for preliminary screening of antifungal activity.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Target compound dissolved in a suitable solvent (e.g., DMSO)

-

Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

-

Sterile petri dishes

-

Commercial fungicide as a positive control (e.g., Carbendazim)

-

Solvent as a negative control

Procedure:

-

Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Compound Incorporation: Cool the molten PDA to about 45-50 °C. Add the test compound solution to the PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare plates with the positive and negative controls. Causality Note: Adding the compound to cooled agar prevents its thermal degradation.

-

Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a small disc (e.g., 5 mm diameter) of mycelium from a fresh culture of the test fungus in the center of each plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for several days, until the mycelial growth in the negative control plate has almost reached the edge of the dish.

-

Data Analysis: Measure the diameter of the fungal colony in all plates. Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the colony diameter in the negative control and T is the colony diameter in the treated plate. Self-Validation Note: The positive control should show significant inhibition, and the negative control should show robust growth, validating the assay conditions.

Safety and Handling

Chloroacetamide derivatives should be handled with care, as they are generally considered toxic.

-

Hazards: Compounds in this class are often toxic if swallowed, may cause allergic skin reactions, and are sometimes suspected of damaging fertility or the unborn child[16].

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the solid as a powder, work in a well-ventilated area or a fume hood to avoid dust inhalation.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a halogenated N-arylacetamide with significant potential as an intermediate or active ingredient in the agrochemical and pharmaceutical industries. Its synthesis is straightforward, relying on the robust acylation of 5-chloro-2-methylaniline. Based on its structural class, its primary potential application lies in herbicidal formulations, likely acting through the inhibition of VLCFA synthesis. Furthermore, its potential as a scaffold for developing new fungicidal or CNS-active agents warrants further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this versatile compound.

References

- Jablonkai, I. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 58(9), 921-926.

- LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 2(4), 510-521.

- Lamberth, C. (2018). Chloroacetamide Herbicides. ResearchGate.

- Jablonkai, I. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. ResearchGate.

- MDPI. (2023). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. MDPI.

- Fedorov, A. S., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. PubChem.

- Wang, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. National Center for Biotechnology Information.

- National Center for Biotechnology Information. (n.d.). N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide. PubChem.

- SpectraBase. (n.d.). N-(2-Chloro-5-methylphenyl)-acetamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

- National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST Chemistry WebBook.

- Fedorov, A. S., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI.

- MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.

- National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST Chemistry WebBook.

- Fedorov, A. S., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. ResearchGate.

- ResearchGate. (2024). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate.

- Missioui, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals.

- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJPSR.

- Chemchart. (n.d.). 2-chloro-N-(2-methylphenyl)acetamide (37394-93-7). Chemchart.

- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Google Patents.

- National Institute of Standards and Technology. (n.d.). 2-Chloro-2',6'-acetoxylidide. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem.

- Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists.

- Wikipedia. (n.d.). Chloroacetamide. Wikipedia.

- mzCloud. (2016). 2 2 Dichloro N 2 6 diethylphenyl acetamide. mzCloud.

- MolPort. (n.d.). Compound N-(5-chloro-2-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide. MolPort.

- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Center for Biotechnology Information.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. echemi.com [echemi.com]

- 4. 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide CAS#: 5925-80-4 [m.chemicalbook.com]

- 5. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 6. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chloroacetamide - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-chloro-N-(5-chloro-2-methylphenyl)acetamide

CAS Registry Number: 85817-60-3 Molecular Formula: C₉H₉Cl₂NO

This technical guide provides a comprehensive overview of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide, a halogenated aromatic amide of interest to researchers and professionals in drug development and agrochemical synthesis. This document delves into its chemical characteristics, synthesis, potential applications, and analytical methodologies, offering a foundational resource for its scientific exploration.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted N-phenylacetamide derivative. The presence of a chloroacetyl group makes it a reactive chemical intermediate, particularly for nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 85817-60-3 | |

| Molecular Formula | C₉H₉Cl₂NO | |

| InChI Key | WAGYENKYIROKOE-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage | Room Temperature |

Synthesis and Chemical Reactivity

The synthesis of this compound is primarily achieved through the N-chloroacetylation of 5-chloro-2-methylaniline. This reaction involves the use of a chloroacetylating agent, most commonly chloroacetyl chloride.

Synthetic Workflow Diagram

Caption: General synthetic scheme for the N-chloroacetylation of 5-chloro-2-methylaniline.

Detailed Synthesis Protocol (Adapted from related procedures)

This protocol is based on established methods for the synthesis of N-aryl chloroacetamides and should be adapted and optimized for specific laboratory conditions.[2][3]

Materials:

-

5-chloro-2-methylaniline

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Hydrochloric acid (1N)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 5-chloro-2-methylaniline (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in dichloromethane dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system to yield pure this compound.

The reactivity of the α-chloro group in the acetamide moiety makes this compound a versatile precursor for further chemical modifications through nucleophilic substitution reactions.[1]

Potential Applications and Biological Activities (Inferred from Structurally Related Compounds)

While specific biological activities for this compound are not extensively documented, the broader class of chloroacetamide derivatives has been investigated for various applications, primarily in the agrochemical and pharmaceutical fields.

Agrochemical Potential

Chloroacetamides are a well-known class of herbicides.[4][5] Their mechanism of action often involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants.[4] The structural features of this compound, particularly the substituted phenyl ring, are consistent with those of active herbicidal molecules.[6][7] Further screening would be required to determine its specific herbicidal efficacy and crop selectivity.

Antimicrobial and Fungicidal Properties

Numerous studies have demonstrated the antimicrobial and antifungal properties of N-substituted-2-chloroacetamides.[8][9] Research on compounds with similar structures has shown activity against various bacterial and fungal strains, including drug-resistant species.[8][10][11][12][13] The proposed mechanism of action for some of these compounds involves the disruption of the fungal cell membrane by binding to ergosterol or inhibiting key enzymes like thymidylate synthase.[13] The presence of halogen substituents on the phenyl ring has been correlated with increased lipophilicity and, in some cases, enhanced antimicrobial activity.[8]

Logical Flow: From Synthesis to Application

Caption: Conceptual workflow from starting material to potential applications.

Analytical Characterization

The structural elucidation and purity assessment of this compound can be achieved using standard analytical techniques.

Table 2: Analytical Methodologies for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity | Signals corresponding to the aromatic protons, the methyl group, the methylene protons of the chloroacetyl group, and the amide proton. |

| ¹³C NMR | Structural confirmation | Resonances for the aromatic carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon.[14] |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.[15][16][17][18][19] |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).[9] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak under optimized chromatographic conditions, allowing for quantitative analysis. |

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Reactivity: Reacts with strong oxidizing agents, acids, and bases.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of new agrochemicals and antimicrobial agents. Its synthesis is straightforward, and its reactive nature allows for diverse chemical transformations. While further research is needed to fully elucidate its biological activity and toxicological profile, this guide provides a solid foundation for researchers and drug development professionals to build upon.

References

- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.

- Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- N-(5-chloro-2-methylphenyl)-N2-ethyl-N2-[(4-fluorophenyl)sulfonyl]glycinamide. BenchChem.

- Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed.

- Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives.

- Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. PubMed.

- Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-r.

- Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed.

- 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem.

- Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide.

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum. ChemicalBook.

- This compound | 85817-60-3. MilliporeSigma.

- GHS 11 (Rev.11) SDS Word 下载CAS: 85817-60-3 Name... XiXisys.

- 2-CHLORO-N-(5-CHLORO-2-METHYL-PHENYL)-ACETAMIDE CAS... ChemicalBook.

- Scheme 4. Synthesis of N-substituted chloroacetamides.

- Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-. J-Stage.

- Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI.

- 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide.

- The Indispensable Role of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Modern Agriculture. NINGBO INNO PHARMCHEM CO.,LTD..

- This compound. Sigma-Aldrich.

- Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST WebBook.

- N1-(4-CHLORO-2-METHYLPHENYL)-2-CHLOROACETAMIDE synthesis. ChemicalBook.

- Compound N-(5-chloro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide. Chemdiv.

- 2-CHLORO-N-(5-CHLORO-2-METHYL-PHENYL)-ACETAMIDE CAS... LookChem.

- NMR SPECTRA OF CHAPTER 1. AIR Unimi.

- Index Suppliers Goods by 8 - page 6054. Echemi.

- Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. NIST WebBook.

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.

- Acetamide derivatives.

- 'n-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamides metabolites.

- 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338. PubChem.

- Synthesis of N-(2,6-dimethylphenyl)-α-chloroacetamide. PrepChem.com.

- Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

- Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

- WO 2014/188453 A2.

- N-(2-Chloro-5-methylphenyl)-acetamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

- 2-CHLORO-5-METHYLPHENOL(615-74-7) 1H NMR spectrum. ChemicalBook.

- 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide. Santa Cruz Biotechnology.

- Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. NIST.

- Acetamide, 2-chloro-N-(2,5-dimethylphenyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...

Sources

- 1. scielo.br [scielo.br]

- 2. N1-(4-CHLORO-2-METHYLPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsr.info [ijpsr.info]

- 10. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum [chemicalbook.com]

- 15. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | C11H14ClNO | CID 670477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)- [webbook.nist.gov]

- 17. Acetamide, 2-chloro-N-(2,6-diethylphenyl)- [webbook.nist.gov]

- 18. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Acetamide, 2-chloro-N-(2,6-diethylphenyl)- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents a detailed experimental protocol for its determination, and offers insights into the interpretation of solubility data.

Introduction

This compound, with the chemical formula C9H9Cl2NO, is a solid organic compound. Understanding its solubility in different organic solvents is crucial for a variety of applications, including synthesis, purification, formulation, and analytical method development.[1] Solubility dictates the choice of solvent for reactions, crystallization processes, and the preparation of solutions for analysis. This guide will equip the user with the necessary knowledge and procedures to systematically evaluate the solubility of this compound.

Physicochemical Properties and Predicted Solubility Behavior

The structure of this compound—an aromatic amide with two chlorine substituents—suggests it is a moderately polar molecule. The amide group can act as both a hydrogen bond donor and acceptor, while the chloro and methyl groups on the phenyl ring contribute to its lipophilicity. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[1][2] This principle suggests that the compound will exhibit higher solubility in polar aprotic and polar protic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility is expected to be lower in nonpolar solvents.

Key Structural Features Influencing Solubility:

-

Amide Group (-CONH-): Capable of hydrogen bonding, which will favor solubility in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Chlorine and Methyl Substituents: These groups increase the nonpolar character of the molecule, potentially enhancing solubility in less polar solvents compared to an unsubstituted analog.

-

Aromatic Ring: The phenyl ring contributes to van der Waals forces and can interact with other aromatic solvents.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound.

1. Materials and Equipment:

- This compound (solid, purity >95%)

- A range of organic solvents (analytical grade) of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol).

- Scintillation vials or sealed flasks.

- A constant temperature shaker bath or incubator.

- Analytical balance.

- Syringe filters (e.g., 0.22 µm PTFE).

- Volumetric flasks and pipettes.

- A method for quantification (e.g., UV-Vis spectrophotometer, HPLC).

2. Procedure:

- Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

- Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[3]

- Phase Separation: Allow the vials to rest at the same constant temperature to let the undissolved solid settle.

- Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any solid particles.

- Dilution: Dilute the collected sample to a concentration that falls within the linear range of the chosen analytical method.

- Quantification: Analyze the diluted samples using a pre-calibrated analytical technique (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

- Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.

Caption: Workflow for determining solubility using the isothermal shake-flask method.

Data Presentation and Interpretation

The quantitative solubility data obtained should be summarized in a clear and structured table to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Observations |

| Hexane | 1.88 | Experimental Data | |

| Toluene | 2.38 | Experimental Data | |

| Dichloromethane | 9.08 | Experimental Data | |

| Ethyl Acetate | 6.02 | Experimental Data | |

| Acetone | 20.7 | Experimental Data | |

| Ethanol | 24.5 | Experimental Data | |

| Methanol | 32.7 | Experimental Data | |

| Water | 80.1 | Experimental Data |

Note: The "Experimental Data" fields are to be populated by the user upon completion of the experimental protocol.

Interpretation of Results:

The results should be analyzed in the context of solvent properties. A higher solubility in solvents like acetone, ethyl acetate, and alcohols would confirm the significant role of the polar amide group. Solubility in dichloromethane and toluene would indicate the influence of the chloro and methyl-substituted phenyl ring. Low solubility in a nonpolar solvent like hexane would be expected.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[4]

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local regulations.

Conclusion

This technical guide provides a robust framework for determining and understanding the solubility of this compound in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers can generate reliable solubility data that is essential for the successful development and application of this compound. The provided methodology ensures a systematic and scientifically sound approach to solubility studies.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- This compound. Sigma-Aldrich.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Solubility of organic compounds (video). Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.

- Material Safety D

- SAFETY D

- SAFETY DATA SHEET. Sigma-Aldrich. (2024, September 8).

- Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG.

Sources

A Theoretical and Applied Guide to 2-chloro-N-(5-chloro-2-methylphenyl)acetamide for Advanced Research

This technical guide provides a comprehensive overview of the theoretical and predicted properties of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide, a compound of interest for researchers in drug discovery and development. By synthesizing data from closely related analogues and established chemical principles, this document offers insights into its physicochemical characteristics, spectroscopic profile, and potential biological relevance, empowering scientists to make informed decisions in their research endeavors.

Molecular Identity and Physicochemical Landscape

This compound is a disubstituted N-phenylacetamide with the chemical formula C₉H₉Cl₂NO. Its unique substitution pattern, featuring a chloroacetamide moiety and a dichlorinated methylphenyl ring, suggests a complex interplay of electronic and steric effects that dictate its behavior in chemical and biological systems.

Core Properties

A foundational understanding of a compound's properties is paramount for its application in research. The following table summarizes the key identifiers and physicochemical parameters for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 85817-60-3 | |

| Molecular Formula | C₉H₉Cl₂NO | |

| Molecular Weight | 222.08 g/mol | Calculated |

| InChI Key | WAGYENKYIROKOE-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Purity | 95% |

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of its constituent atoms.

Caption: 2D structure of this compound.

Synthesis and Reactivity

While specific synthetic procedures for this compound are not extensively documented in peer-reviewed literature, a reliable synthetic route can be inferred from established methods for the preparation of N-substituted chloroacetamides.[1][2] The most probable pathway involves the acylation of 5-chloro-2-methylaniline with chloroacetyl chloride.

Proposed Synthetic Workflow

The reaction is typically carried out in the presence of a mild base, such as sodium acetate, in an appropriate solvent like glacial acetic acid.[1] The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Proposed synthesis of this compound.

Theoretical Properties and In Silico Analysis

In the absence of extensive experimental data, computational methods and quantitative structure-activity relationship (QSAR) studies on analogous compounds provide valuable insights into the theoretical properties of this compound.

Predicted Physicochemical Descriptors

QSAR studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated that physicochemical properties such as lipophilicity (logP) and topological polar surface area (TPSA) are critical determinants of their biological activity.[3][4]

| Descriptor | Predicted Value/Range | Significance in Drug Discovery |

| logP (Lipophilicity) | 3.0 - 4.0 | Influences membrane permeability and absorption. Higher values suggest increased lipophilicity. |

| TPSA (Topological Polar Surface Area) | 29.1 Ų | Correlates with hydrogen bonding potential and permeability across biological barriers. |

| Hydrogen Bond Donors | 1 | The N-H group of the amide. |

| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen of the amide. |

| Rotatable Bonds | 2 | Influences conformational flexibility and binding to target proteins. |

Note: Predicted values are estimated based on the structure and data from similar compounds.

These predicted properties suggest that this compound likely possesses good membrane permeability, a key characteristic for orally bioavailable drugs.

Spectroscopic Characterization (Predicted)

The structural features of this compound suggest a distinct spectroscopic fingerprint. The following are predicted key features based on data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by characteristic vibrations of the amide and aromatic functionalities.

-

N-H Stretch: A sharp peak around 3300-3250 cm⁻¹ corresponding to the amide N-H stretching vibration.

-

C=O Stretch (Amide I): A strong absorption band in the region of 1680-1650 cm⁻¹ due to the carbonyl stretch.

-

N-H Bend (Amide II): A peak around 1550-1520 cm⁻¹.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 800-600 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Amide Proton (N-H): A broad singlet in the downfield region (δ 8.0-9.5 ppm).

-

Aromatic Protons: A set of multiplets in the aromatic region (δ 7.0-7.5 ppm), with splitting patterns dictated by the substitution on the phenyl ring.

-

Chloromethyl Protons (-CH₂Cl): A singlet around δ 4.0-4.5 ppm.

-

Methyl Protons (-CH₃): A singlet in the upfield region (δ 2.0-2.5 ppm).

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A resonance in the downfield region (δ 165-175 ppm).

-

Aromatic Carbons: Multiple signals in the δ 110-140 ppm range.

-

Chloromethyl Carbon (-CH₂Cl): A signal around δ 40-50 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region (δ 15-25 ppm).

-

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the two chlorine atoms will result in characteristic M, M+2, and M+4 peaks with relative intensities of approximately 9:6:1. Common fragmentation patterns would likely involve the loss of the chloroacetyl group and cleavage of the amide bond.

Toxicological and Pharmacological Considerations (Inferred)

Potential Toxicology

N-phenylacetamides and related compounds can exhibit varying degrees of toxicity. For instance, N-phenylacetamide has a reported oral LD50 of 800 mg/kg in rats.[5] The presence of two chlorine atoms in the target molecule may influence its metabolic pathways and potential for toxicity. As with any novel compound, appropriate safety precautions and handling procedures are essential.

Potential Pharmacological Activity

The chloroacetamide moiety is a known pharmacophore present in various biologically active compounds, including some with antimicrobial and herbicidal properties.[3][4] QSAR studies on a series of N-(substituted phenyl)-2-chloroacetamides have shown that these compounds can exhibit significant antimicrobial activity, particularly against Gram-positive bacteria.[3][4] The specific substitution pattern on the phenyl ring of this compound will ultimately determine its biological activity profile.

Conclusion

This technical guide provides a detailed theoretical framework for understanding the properties of this compound. By leveraging data from analogous compounds and established scientific principles, we have outlined its likely physicochemical characteristics, spectroscopic profile, and potential areas of biological relevance. This information serves as a valuable resource for researchers, enabling them to design and execute experiments with a greater understanding of this compound's behavior. Further experimental validation of these theoretical properties is a necessary next step to fully elucidate its potential in drug discovery and other scientific applications.

References

- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

- Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. PubMed. [Link]

- N-Phenylacetamide. ChemBK. [Link]

- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. [Link]

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

Sources

- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

discovery and history of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide

An In-depth Technical Guide to 2-chloro-N-(5-chloro-2-methylphenyl)acetamide: Synthesis, Properties, and Potential Applications

Introduction

This compound is a halogenated aromatic amide. While not a widely studied end-product in its own right, its structure is representative of a class of chemical intermediates pivotal in the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of its chemical nature, a detailed, plausible synthetic route based on established chemical principles, and an exploration of its potential applications as inferred from structurally related compounds. This document is intended for researchers and professionals in the fields of medicinal chemistry, agrochemical synthesis, and materials science.

Historical Context and Discovery

The specific discovery and initial synthesis of this compound are not prominently documented in publicly accessible scientific literature. It is highly probable that this compound was first synthesized as a chemical intermediate in a broader research program, rather than as a target molecule with a specific, predefined biological activity. The history of N-substituted chloroacetamides dates back to early organic chemistry, with foundational methods for their preparation being well-established[1].

Compounds of this class are frequently utilized as building blocks in the synthesis of more complex molecules due to the reactivity of the chloroacetyl group, which readily participates in nucleophilic substitution reactions[2]. The broader family of chloroacetanilide herbicides, for instance, saw significant development by companies like Monsanto and Zeneca, with compounds like Acetochlor being prominent examples of the utility of this chemical scaffold[3]. Research into various acetamide derivatives has also revealed their potential as anti-inflammatory, anticancer, analgesic, and antimicrobial agents, underscoring the importance of the chloroacetamide precursors from which they are often derived[4].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 85817-60-3 | |

| Molecular Formula | C₉H₉Cl₂NO | |

| Molecular Weight | 222.08 g/mol | Calculated |

| IUPAC Name | This compound | |

| InChI Key | WAGYENKYIROKOE-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature |

Synthesis

The synthesis of this compound is a straightforward process that follows a well-established protocol for the acylation of anilines. The reaction involves the nucleophilic attack of the amino group of 5-chloro-2-methylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-chloro-2-methylaniline

-

Chloroacetyl chloride

-

A suitable solvent (e.g., glacial acetic acid, dichloromethane, or ethyl acetate)

-

A weak base (e.g., sodium acetate or triethylamine)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 5-chloro-2-methylaniline in the chosen solvent and cool the mixture in an ice bath.

-

In a separate vessel, dissolve chloroacetyl chloride in the same solvent.

-

Slowly add the chloroacetyl chloride solution to the cooled aniline solution under continuous stirring. The slow addition is crucial to control the exothermic reaction.

-

After the addition is complete, add a weak base to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Continue stirring the reaction mixture at room temperature for a few hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography[5].

-

Upon completion, the product can be isolated by filtration if it precipitates from the solution. Alternatively, the solvent can be removed under reduced pressure.

-

The crude product should be washed with cold water to remove any remaining salts and then dried.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the purified this compound[6].

This general synthetic approach is widely documented for the preparation of various N-substituted chloroacetamides[6][7].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Applications and Biological Significance

While specific applications for this compound are not extensively reported, the broader class of chloroacetamide derivatives has significant utility in several fields.

-

Agrochemicals: Chloroacetamides are a well-known class of herbicides. Their mode of action typically involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants[3]. The structural similarity of the target compound to these herbicides suggests potential for further investigation in this area.

-

Pharmaceuticals: N-arylacetamides are versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. They have been used to develop molecules with analgesic, anti-inflammatory, anticancer, and antidepressant properties[4][7]. The reactive chloro- group allows for the facile introduction of various functional groups, enabling the construction of diverse chemical libraries for drug discovery.

-

Antimicrobial Agents: Various N-substituted chloroacetamide derivatives have demonstrated antibacterial and antifungal activity[5]. The mechanism of action can involve the alkylation of essential biomolecules within the microbial cells.

Logical Relationship of Potential Applications

Caption: Potential applications derived from the core chemical structure.

Conclusion

This compound represents a valuable, albeit not widely known, chemical entity. Its significance lies not in its direct applications, which are currently underexplored, but in its role as a versatile synthetic intermediate. The straightforward and well-documented synthetic pathway for its preparation makes it an accessible building block for the creation of more complex molecules with potential utility in the agrochemical and pharmaceutical industries. Further research into the derivatization of this compound could unveil novel compounds with significant biological activities.

References

- Title: 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide Source: National Institutes of Health (NIH) URL:[Link]

- Title: N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide | C13H19ClN2O | CID 53902 Source: PubChem URL:[Link]

- Title: Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)

- Title: US2321278A - Preparation of chloroacetamide - Google Patents Source: Google Patents URL

- Title: Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

- Title: 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide - PubChem Source: PubChem URL:[Link]

- Title: WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents Source: Google Patents URL

- Title: Acetamide derivatives - US5270342A - Google Patents Source: Google Patents URL

- Title: SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research Source: International Journal of Pharma Sciences and Research URL:[Link]

- Title: (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...

- Title: WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents Source: Google Patents URL

- Title: 2-Chloro-N-(4-hydroxyphenyl)acetamide - IUCr Journals Source: IUCr Journals URL:[Link]

- Title: N-(2-Chloro-5-methylphenyl)-acetamide - Optional[Vapor Phase IR] - Spectrum Source: SpectraBase URL:[Link]

- Title: (PDF)

Sources

- 1. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]

- 2. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]

- 3. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijpsr.info [ijpsr.info]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide from 5-chloro-2-methylaniline

Application Note & Protocol: Synthesis of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of this compound, a key chemical intermediate. The synthesis is achieved via the N-acylation of 5-chloro-2-methylaniline with 2-chloroacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, safety analysis, and methods for product characterization. The narrative emphasizes the rationale behind procedural choices to ensure reproducibility, safety, and high-purity yield.

Introduction & Scientific Rationale

The synthesis of N-aryl acetamides is a fundamental transformation in organic and medicinal chemistry. The target molecule, this compound, belongs to the chloroacetanilide class of compounds. These structures are pivotal intermediates in the synthesis of various biologically active molecules, including herbicides and pharmaceutical agents.[1][2][3] The presence of a reactive α-chloro group makes the product a versatile building block for further nucleophilic substitution, enabling the construction of more complex molecular architectures.[4]

The core reaction is a nucleophilic acyl substitution. The nitrogen atom of the primary amine, 5-chloro-2-methylaniline, acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chloroacetyl chloride. This reaction is typically rapid and exothermic, necessitating careful control of reaction conditions to achieve high selectivity and yield.

Mechanistic Overview

The reaction proceeds through a well-established addition-elimination mechanism. The amine's lone pair of electrons initiates a nucleophilic attack on the carbonyl carbon of the acyl chloride, leading to the formation of a transient tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base is introduced into the reaction to neutralize the generated hydrogen chloride (HCl), which prevents the protonation of the starting amine and drives the equilibrium towards the product.

Caption: Nucleophilic acyl substitution pathway.

Hazard Analysis and Safety Protocols

CRITICAL: The reagents used in this synthesis are hazardous. This protocol must be executed inside a certified chemical fume hood by personnel trained in handling corrosive and toxic chemicals.

A thorough risk assessment is mandatory before commencing any experimental work. The primary hazards are associated with the high reactivity and toxicity of 2-chloroacetyl chloride.

| Compound | CAS No. | Hazards |

| 5-Chloro-2-methylaniline | 95-79-4 | Toxic if swallowed, in contact with skin, or if inhaled; Causes skin irritation; Causes serious eye irritation.[5] |

| 2-Chloroacetyl chloride | 79-04-9 | Fatal if inhaled; Toxic if swallowed or in contact with skin; Causes severe skin burns and eye damage; Lachrymator; Reacts violently with water.[6][7] |

| Triethylamine (Et₃N) | 121-44-8 | Highly flammable liquid and vapor; Toxic if inhaled; Causes severe skin burns and eye damage. |

| Tetrahydrofuran (THF) | 109-99-9 | Highly flammable liquid and vapor; May form explosive peroxides; Causes serious eye irritation. |

Mandatory Safety Measures

-

Engineering Controls: All operations must be performed in a well-ventilated chemical fume hood to prevent inhalation of toxic vapors.[6][7] An eyewash station and safety shower must be immediately accessible.[7][8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tight-sealing safety goggles and a face shield when handling 2-chloroacetyl chloride.[7][8]

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

-

Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[8]

-

-

Emergency Procedures:

-

Inhalation: If vapors are inhaled, immediately move the person to fresh air and seek urgent medical attention.[6]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]

-

Spills: Neutralize small spills with sodium bicarbonate. For larger spills, evacuate the area and contact emergency response personnel. Do not use water on a 2-chloroacetyl chloride spill, as it reacts violently.[8][9]

-

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis, yielding a high-purity solid product.

Caption: Step-by-step synthesis workflow.

Reagents and Equipment

| Reagents & Solvents | Grade | Supplier |

| 5-Chloro-2-methylaniline (C₇H₈ClN) | ≥98% | Sigma-Aldrich |

| 2-Chloroacetyl chloride (C₂H₂Cl₂O) | ≥98% | Sigma-Aldrich |

| Triethylamine (Et₃N) | ≥99% | Fisher Scientific |

| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Ethanol (EtOH), 200 Proof | ACS Grade | VWR |

| Magnesium Sulfate (MgSO₄), anhydrous | Laboratory Grade | Fisher Scientific |

| Deionized Water (H₂O) | ||

| Saturated Sodium Bicarbonate (NaHCO₃) | ||

| Brine (Saturated NaCl) |

| Equipment | Description |

| Round-bottom flask (250 mL) | Two-necked, with magnetic stir bar |

| Dropping funnel | Pressure-equalizing, 50 mL |

| Condenser | Allihn or Liebig |

| Magnetic stirrer with cooling bath | Ice-water bath |

| Separatory funnel (500 mL) | |

| Rotary evaporator | |

| Buchner funnel and filter flask | |

| Melting point apparatus | |

| TLC plates | Silica gel 60 F₂₅₄ |

Step-by-Step Synthesis Procedure

-

Preparation: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methylaniline (7.08 g, 50.0 mmol) and triethylamine (7.0 mL, 50.0 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Reaction Setup: Place the flask in an ice-water bath and stir the solution for 15 minutes, allowing it to cool to 0-5 °C.

-

Reagent Addition: Add 2-chloroacetyl chloride (4.0 mL, 50.0 mmol) to a dropping funnel and add it dropwise to the stirred amine solution over 30-45 minutes. Causality: A slow addition rate is critical to control the exothermic reaction and prevent the formation of side products. The temperature should be maintained below 10 °C.[10]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours. A white precipitate (triethylamine hydrochloride) will form.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the starting aniline spot indicates the reaction is complete.

-

Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 50 mL of 1 M HCl (to remove any remaining triethylamine), 50 mL of saturated sodium bicarbonate solution (to remove any remaining acid), and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol. Filter the purified crystals using a Buchner funnel, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound as a white or off-white solid.[11][12]

Quantitative Data Summary

| Parameter | Value | Rationale |

| Molar Ratio (Aniline:Acyl Chloride:Base) | 1 : 1 : 1 | Stoichiometric amounts ensure efficient conversion. The base neutralizes the HCl byproduct. |

| Solvent | Anhydrous THF | Aprotic solvent that solubilizes reactants and does not react with the acyl chloride. |

| Reaction Temperature | 0-5 °C (addition), RT (stirring) | Controls exothermicity and minimizes side reactions. |

| Reaction Time | 2-4 hours | Sufficient time for complete conversion at room temperature. |

| Expected Yield | ~85-95% | This reaction is typically high-yielding. |

| Product Physical Form | White to off-white solid | [13] |

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and physical methods.

| Analytical Method | Expected Results |

| Melting Point | Literature value dependent on purity. A sharp melting range indicates high purity. |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0 (s, 1H, NH), δ ~7.0-7.5 (m, 3H, Ar-H), δ 4.2 (s, 2H, COCH₂Cl), δ 2.3 (s, 3H, Ar-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~164 (C=O), δ ~130-138 (Ar-C), δ ~120-128 (Ar-CH), δ ~43 (CH₂Cl), δ ~17 (CH₃). |

| IR Spectroscopy (ATR, cm⁻¹) | ~3250-3300 (N-H stretch, amide), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~750-800 (C-Cl stretch).[11] |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 220.02; Isotopic pattern characteristic of two chlorine atoms. |

| Purity (HPLC) | >98% (typical for recrystallized product).[14] |

References

- Benchchem. An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide.

- Fisher Scientific. SAFETY DATA SHEET: Chloroacetyl chloride. (2010).

- Krishna Solvechem Ltd. Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET.

- Yufeng. Chloroacetyl Chloride.

- Sigma-Aldrich. SAFETY DATA SHEET: Chloroacetyl chloride. (2025).

- NJ.gov. HAZARD SUMMARY: CHLOROACETYL CHLORIDE.

- Chongqing Chemdad Co. Alachlor Five.

- MDPI. Biodegradation of Alachlor by a Newly Isolated Bacterium: Degradation Pathway and Product Analysis.

- Benchchem. A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

- YouTube. Synthesis and uses of Alachlor and Butachlor (Anilides) pesticides. (2020).

- enviPath. Alachlor Pathway.

- International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012).

- Benchchem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.

- Sigma-Aldrich. This compound.

- Guidechem. How is 5-Chloro-2-methylaniline synthesized?.

- ResearchGate. 2-Chloro-N-phenylacetamide. (2008).

Sources

- 1. Alachlor Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. youtube.com [youtube.com]

- 3. enviPath [envipath.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. kscl.co.in [kscl.co.in]

- 8. nj.gov [nj.gov]

- 9. Chloroacetyl Chloride [yufenggp.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijpsr.info [ijpsr.info]

- 12. researchgate.net [researchgate.net]

- 13. This compound [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of contemporary drug discovery, the identification and strategic deployment of reactive fragments and versatile synthetic intermediates are paramount to the successful development of novel therapeutics. Among these, the N-arylacetamide scaffold, particularly when functionalized with an electrophilic chloroacetyl group, presents a compelling starting point for the synthesis of targeted covalent inhibitors and other biologically active molecules. This guide focuses on 2-chloro-N-(5-chloro-2-methylphenyl)acetamide , a compound whose specific applications in medicinal chemistry are emerging, but whose structural motifs suggest significant potential across various therapeutic areas. While extensive literature on this exact molecule is not yet widespread, this document will extrapolate from the well-established principles of medicinal chemistry and the known biological activities of analogous compounds to provide a comprehensive overview of its potential applications, supported by detailed protocols and mechanistic insights.

Physicochemical Profile and Synthetic Strategy

A thorough understanding of a compound's fundamental properties is the bedrock of its application in drug design. The key physicochemical characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 85817-60-3 |

| Molecular Formula | C₉H₉Cl₂NO |

| Molecular Weight | 218.08 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Storage Temperature | Room Temperature |

The synthesis of this compound is a straightforward yet crucial process, typically achieved through the acylation of the corresponding aniline. This reaction is fundamental for chemists aiming to utilize this scaffold in their research.

Figure 1: General synthetic workflow for this compound.

The Chloroacetamide Moiety: A Covalent Warhead for Targeted Inhibition

The primary utility of the chloroacetamide group in medicinal chemistry lies in its ability to act as a "warhead" for targeted covalent inhibition. This functional group is an electrophile that can form a stable covalent bond with nucleophilic amino acid residues, most notably cysteine, within the active site of a target protein. This irreversible binding can lead to potent and sustained inhibition of the protein's function.

Figure 2: Mechanism of covalent modification of a cysteine residue by a chloroacetamide warhead.

This covalent modification strategy offers several advantages, including high potency, prolonged duration of action, and the potential to overcome drug resistance mechanisms. However, it also necessitates careful design to ensure target specificity and minimize off-target reactivity that could lead to toxicity.

Potential Therapeutic Applications: A Landscape of Opportunity

Based on the known activities of structurally related chloroacetamides, this compound can be envisioned as a valuable starting point for the development of agents targeting a range of diseases.

Anticancer Agents

The chloroacetamide fragment has been successfully employed in the design of covalent inhibitors targeting key proteins in cancer signaling pathways. A notable example is the Hippo-YAP pathway, where the TEAD transcription factors are crucial for cell proliferation. The palmitoylation of a conserved cysteine residue on TEAD is essential for its interaction with the co-activator YAP. A chloroacetamide-based fragment library has been screened to identify new scaffolds that can covalently bind to this cysteine, thereby inhibiting the TEAD-YAP interaction and suppressing tumor growth.

Figure 3: Inhibition of the TEAD-YAP interaction by a covalent chloroacetamide inhibitor.

Antimicrobial Agents

N-substituted chloroacetamides have a long history of investigation as antimicrobial agents. Their mechanism of action is often attributed to the alkylation of essential enzymes and proteins in bacteria and fungi, leading to metabolic disruption and cell death. The development of novel derivatives of this compound could lead to new antibacterial and antifungal compounds with improved efficacy and reduced toxicity.

Neurological Agents

The N-phenylacetamide scaffold is present in a number of centrally acting drugs. Research has shown that 2-chloro-N-substituted-acetamides can serve as intermediates in the synthesis of compounds with potential antidepressant activity. These compounds can be further elaborated to interact with targets such as monoamine oxidase (MAO) or neurotransmitter transporters.

Experimental Protocols

The following protocols provide a starting point for researchers interested in working with this compound.

Protocol for the Synthesis of this compound

Materials:

-

5-chloro-2-methylaniline

-

Chloroacetyl chloride

-